N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
Overview
Description
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furoyl group, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Furoyl Intermediate: The synthesis begins with the bromination of furan to produce 5-bromo-2-furoyl chloride.
Amidation Reaction: The 5-bromo-2-furoyl chloride is then reacted with ethylenediamine to form the corresponding amide.
Formation of the Oxadiazole Ring: The amide is further reacted with 4-fluorobenzohydrazide under cyclization conditions to form the oxadiazole ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(5-chloro-2-furoyl)amino]ethyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
- N-{2-[(5-bromo-2-thienyl)amino]ethyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
- N-{2-[(5-bromo-2-furoyl)amino]ethyl}-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromine atom in the furoyl group and the fluorine atom in the phenyl group contribute to its reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN4O4/c17-12-6-5-11(25-12)14(23)19-7-8-20-15(24)16-21-13(22-26-16)9-1-3-10(18)4-2-9/h1-6H,7-8H2,(H,19,23)(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXVEGFTRZKZGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=C(O3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116042 | |
Record name | N-[2-[[(5-Bromo-2-furanyl)carbonyl]amino]ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801116042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728035-63-0 | |
Record name | N-[2-[[(5-Bromo-2-furanyl)carbonyl]amino]ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728035-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-[[(5-Bromo-2-furanyl)carbonyl]amino]ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801116042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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